methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate

Description

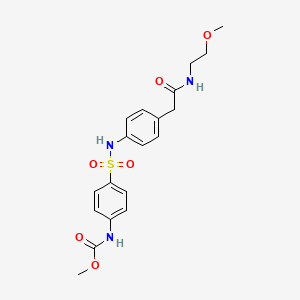

This compound is a carbamate derivative featuring a sulfamoylphenyl core substituted with a 2-methoxyethylamino acetamide group. Its molecular formula is C₁₉H₂₂N₃O₇S, with a molecular weight of 451.46 g/mol. The structure includes:

- A methyl carbamate moiety at the para position of the benzene ring.

- A sulfamoyl linker bridging two aromatic systems.

The compound is synthesized via multi-step reactions involving sulfonylation, carbamate formation, and amide coupling, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name |

methyl N-[4-[[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-27-12-11-20-18(23)13-14-3-5-16(6-4-14)22-29(25,26)17-9-7-15(8-10-17)21-19(24)28-2/h3-10,22H,11-13H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEOINFLTFKIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential biological activities. Its structural characteristics suggest applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

- Molecular Formula: C19H24N4O5S

- Molecular Weight: 420.48 g/mol

- CAS Number: 123387-72-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. The presence of the methoxyethyl and carbamate moieties may enhance its efficacy against bacterial strains by disrupting cell wall synthesis and function.

2. Anticancer Potential

Studies have shown that derivatives of carbamate compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

3. Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered drug metabolism, enhancing the therapeutic effects of co-administered drugs.

Case Study 1: Antimicrobial Efficacy

A study conducted by Wollweber et al. (1978) demonstrated the effectiveness of sulfamoyl-containing compounds against gastrointestinal parasites, indicating a potential application in veterinary medicine. The compound's structure suggests it could be effective against a broader range of pathogens due to its ability to penetrate biological membranes effectively.

Case Study 2: Anticancer Activity

Research published in Cancer Research (2012) explored the anticancer properties of carbamate derivatives. The study found that methyl carbamate derivatives could induce apoptosis in various cancer cell lines, including breast and colon cancer cells, through the activation of caspase pathways.

Case Study 3: Enzyme Interaction

A screening assay for enzyme inhibitors highlighted the potential of carbamate derivatives to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism (Pendergrass, 2020). This inhibition can lead to increased plasma concentrations of co-administered drugs, suggesting a strategic use in polypharmacy scenarios.

Data Table: Biological Activities and Mechanisms

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Wollweber et al., 1978 |

| Anticancer | Induction of apoptosis via caspase activation | Cancer Research, 2012 |

| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | Pendergrass, 2020 |

Comparison with Similar Compounds

Structural Similarity Analysis

The compound belongs to a class of aryl sulfonamide carbamates , which are often explored for their biological and physicochemical properties. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Effects: The target compound’s 2-methoxyethylamino acetamide group distinguishes it from analogs with chlorophenyl (e.g., ) or chromenone cores (e.g., ). This group enhances hydrogen-bonding capacity compared to non-polar substituents like chlorophenyl.

- Lipophilicity : While experimental log k values for the target compound are unavailable, analogs with chlorophenyl groups (e.g., ) are expected to exhibit higher lipophilicity due to halogenated aromatic systems, as seen in similar compounds .

Physicochemical and Spectroscopic Properties

Spectral Data :

- IR Spectroscopy : Carbamate C=O stretches typically appear at ~1700–1750 cm⁻¹ , while sulfonamide S=O stretches occur at ~1150–1350 cm⁻¹ .

- NMR : The 2-methoxyethyl group in the target compound would show characteristic signals at δ ~3.3–3.5 ppm (CH₃O) and δ ~3.6–4.0 ppm (CH₂O) in ¹H-NMR, with carbamate carbonyls resonating at δ ~150–160 ppm in ¹³C-NMR .

Crystallography : Carbamates like 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate exhibit disordered cyclohexene rings and intermolecular hydrogen bonding , suggesting that the target compound’s crystal packing may similarly depend on its substituents.

Q & A

Basic Research Questions

Q. How can researchers design a stepwise synthesis protocol for this compound, and what analytical methods ensure intermediate purity?

- Methodological Answer : A stepwise synthesis protocol typically involves coupling the sulfamoyl and carbamate groups via nucleophilic substitution. For example, the sulfamoyl group can be introduced by reacting 4-aminophenyl sulfonamide with 2-(2-methoxyethylamino)acetyl chloride under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C . Intermediate purity is validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity, confirmed by melting point analysis and elemental (CHNS) testing .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR (in DMSO-d₆) and FT-IR is critical. The carbamate group is confirmed by IR carbonyl stretches at ~1700 cm⁻¹ and NMR signals for the methyl ester (δ ~3.8 ppm). The sulfamoyl moiety is identified via NH proton signals (δ ~7.5–8.0 ppm) and S=O stretches at ~1350–1150 cm⁻¹. Mass spectrometry (ESI-MS) provides molecular ion confirmation . Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., cyclooxygenase-2 or carbonic anhydrase) due to the sulfamoyl group’s known bioactivity. Use fluorescence-based assays (e.g., fluorescein-labeled substrates) to quantify inhibition constants (Kᵢ). Parallel cytotoxicity screening in HEK-293 or HepG2 cells (via MTT assays) identifies non-specific toxicity at 10–100 µM concentrations .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the sulfamoyl group in nucleophilic environments?

- Methodological Answer : Employ kinetic isotope effect (KIE) studies and DFT calculations to probe transition states during sulfamoyl hydrolysis. Monitor pH-dependent stability (e.g., 1–13) using UV-Vis spectroscopy at λ = 260 nm. Compare activation energies (Eₐ) in D₂O vs. H₂O to distinguish proton-transfer mechanisms. Contradictory data (e.g., unexpected stability at high pH) may arise from steric hindrance by the methoxyethyl group, requiring crystallographic validation .

Q. What computational modeling approaches predict this compound’s pharmacokinetic properties and electronic behavior?

- Methodological Answer : Use Gaussian 16 for DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic sites. ADMET prediction via Schrödinger’s QikProp estimates logP (~2.1), solubility (<−3.0), and CYP450 inhibition. Molecular dynamics (MD) simulations (AMBER) in lipid bilayers assess membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data across cell lines?

- Methodological Answer : Contradictions often stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and include positive controls (e.g., methotrexate for cytotoxicity). Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers. For example, IC₅₀ variations in cancer vs. normal cells may reflect differential expression of target proteins, validated via Western blot .

Q. What strategies optimize molecular docking studies to predict interactions with biological targets?

- Methodological Answer : Dock the compound into protein active sites (e.g., COX-2, PDB: 1PXX) using AutoDock Vina . Adjust protonation states (Epik, pH 7.4) and include water molecules in the binding pocket. Validate poses with 100-ns MD simulations (NAMD) to assess binding stability. Discrepancies between docking scores and experimental Kᵢ values may require free-energy perturbation (FEP) calculations .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

- Methodological Answer : Conduct forced degradation studies (ICH Q1A guidelines): expose the compound to 40°C/75% RH (stability chamber) and UV light (ICH Q1B). Monitor degradation via HPLC at t = 0, 1, 3, 6 months. Identify degradation products (e.g., hydrolyzed carbamate) using LC-MS/MS. Adjust formulation (e.g., lyophilization with mannitol) if >10% degradation occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.